8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations and biological activities .
Preparation Methods
The synthesis of 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: These involve the condensation of appropriate aldehydes with amines followed by cyclization.
Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired heterocyclic structure.
Oxidative Coupling: This method involves the coupling of intermediates under oxidative conditions to form the imidazo[1,2-a]pyridine core.
Industrial production methods often employ these synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: These involve the formation of radicals that can further react to form new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing drugs, particularly for treating infectious diseases like tuberculosis.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potency against multidrug-resistant tuberculosis.
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
8-bromo-2-chloro-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3 |
InChI Key |
NIFBSFBKNPARDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)Cl |
Origin of Product |
United States |
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